

# 6-Methoxychroman spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name:	6-Methoxychroman
CAS No.:	3722-76-7
Cat. No.:	B3132562

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Methoxychroman**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for **6-methoxychroman** (C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>), a significant heterocyclic compound within the chroman family. Chroman derivatives are core structures in a variety of biologically active molecules, including tocopherols (Vitamin E), and are widely used as intermediates in the synthesis of pharmaceuticals.<sup>[1][2]</sup> Accurate structural elucidation through spectroscopic methods is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and to understand its chemical behavior.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation.

## Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of **6-methoxychroman** with the conventional numbering system used for NMR assignments.

Caption: Structure of **6-methoxychroman** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide unambiguous information about the connectivity and chemical environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

**Theoretical Principles:**  $^1\text{H}$  NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift ( $\delta$ ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

**Experimental Protocol: A Self-Validating System** The following is a representative protocol for acquiring a high-quality  $^1\text{H}$  NMR spectrum.

- **Sample Preparation:** Weigh approximately 5-10 mg of purified **6-methoxychroman**. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. The choice of solvent is critical;  $\text{CDCl}_3$  is typically used for non-polar to moderately polar compounds and its residual proton signal ( $\delta \sim 7.26$  ppm) serves as a convenient internal reference.[4]
- **Instrument Setup:** The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
- **Data Acquisition:** A standard one-pulse experiment is typically sufficient. The spectral width is set to cover the expected range of proton signals (e.g., -2 to 12 ppm).[3] A sufficient number of scans (e.g., 8 to 16) are averaged to ensure a good signal-to-noise ratio. The relaxation delay should be set appropriately (e.g., 1-2 seconds) to allow for full proton relaxation between pulses, ensuring accurate integration.

Data Interpretation and Predicted Spectrum: While a complete, experimentally verified spectrum for **6-methoxychroman** is not readily available in all public databases, a highly accurate prediction can be synthesized from data on closely related chroman derivatives.<sup>[1][5]</sup>

- Aromatic Protons (H-5, H-7, H-8): The aromatic region will show three distinct signals. The methoxy group at C-6 is an electron-donating group, which will shield the ortho (H-5, H-7) and para (H-8, relative to the ring oxygen) protons, shifting them upfield compared to unsubstituted benzene.
  - H-5: This proton is ortho to the electron-donating methoxy group and will appear as a doublet.
  - H-7: This proton is also ortho to the methoxy group and meta to the C-8 proton, appearing as a doublet of doublets.
  - H-8: This proton is meta to the methoxy group and will be the most downfield of the aromatic protons, appearing as a doublet.
- Aliphatic Protons (H-2, H-3, H-4): These protons belong to the dihydropyran ring.
  - H-2 (-O-CH<sub>2</sub>-): These two protons are adjacent to the ring oxygen, making them the most deshielded of the aliphatic protons. They will appear as a triplet due to coupling with the two H-3 protons.
  - H-4 (-Ar-CH<sub>2</sub>-): These benzylic protons are adjacent to the aromatic ring and will appear as a triplet, coupling with the two H-3 protons.
  - H-3 (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-): These two protons are coupled to both H-2 and H-4, and will appear as a multiplet, likely a quintet or a more complex pattern due to potential second-order effects.
- Methoxy Protons (-OCH<sub>3</sub>): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.

#### Summary of Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~6.85	d	1H	H-5
~6.70	dd	1H	H-7
~6.65	d	1H	H-8
~4.15	t	2H	H-2
~2.75	t	2H	H-4
~1.95	m	2H	H-3
~3.78	s	3H	-OCH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

Theoretical Principles: <sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, with its chemical shift indicating its electronic environment.

### Experimental Protocol: A Self-Validating System

- **Sample and Instrument:** The same sample prepared for <sup>1</sup>H NMR can be used. <sup>13</sup>C NMR experiments require significantly more scans than <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Acquisition:** A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets. A spectral width of 0 to 220 ppm is standard for organic molecules. [4] A larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is highly recommended. This allows for the definitive assignment of carbon types (CH, CH<sub>2</sub>, CH<sub>3</sub>) and quaternary carbons, providing an internal validation of the assignments.

Data Interpretation and Predicted Spectrum: The predicted chemical shifts are based on the analysis of similar chroman structures.[1][2]

- **Aromatic Carbons:** Six signals are expected. The carbons attached to oxygen (C-6 and C-8a) will be the most downfield. The methoxy-substituted carbon (C-6) will be significantly deshielded. The other aromatic carbons (C-4a, C-5, C-7, C-8) will have shifts typical for a substituted benzene ring.
- **Aliphatic Carbons:** Three signals corresponding to C-2, C-3, and C-4 are expected. C-2, being attached to the ring oxygen, will be the most downfield. C-4 (benzylic) will be more downfield than C-3.
- **Methoxy Carbon:** The methoxy carbon (-OCH<sub>3</sub>) will appear as a single peak in the upfield region, typically around 55-60 ppm.

#### Summary of Predicted <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~154.0	C-6
~148.0	C-8a
~122.0	C-4a
~117.0	C-5
~114.0	C-7
~113.0	C-8
~67.0	C-2
~29.0	C-4
~22.0	C-3
~55.5	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

### Experimental Protocol: A Self-Validating System

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer. A background spectrum (of air or the pure solvent/salt plate) is recorded first and automatically subtracted from the sample spectrum. The typical range is 4000 to 400  $\text{cm}^{-1}$ .

**Data Interpretation:** The IR spectrum of **6-methoxychroman** is expected to show characteristic peaks for its functional groups.

- **C-H Stretching:** Aromatic C-H stretching vibrations typically appear just above 3000  $\text{cm}^{-1}$ . Aliphatic C-H stretching (from the  $-\text{CH}_2-$  and  $-\text{OCH}_3$  groups) will appear just below 3000  $\text{cm}^{-1}$ .
- **C-O Stretching:** Two distinct C-O stretching bands are expected for the two ether linkages. The aryl-alkyl ether ( $\text{Ar-O-CH}_2$ ) stretch is typically found in the 1275-1200  $\text{cm}^{-1}$  region, while the dialkyl ether ( $-\text{CH}_2\text{-O-CH}_2$ ) stretch appears in the 1150-1085  $\text{cm}^{-1}$  region.
- **Aromatic C=C Bending:** Peaks in the 1600-1450  $\text{cm}^{-1}$  region are characteristic of the carbon-carbon double bonds in the benzene ring.

Summary of Key IR Absorption Data[\[6\]](#)

Wavenumber (cm <sup>-1</sup> ) (Typical)	Vibration Type
3100-3000	Aromatic C-H Stretch
2980-2850	Aliphatic C-H Stretch
1610, 1580, 1500	Aromatic C=C Bending
1250-1200	Aryl-O Stretch (Asymmetric)
1150-1085	Alkyl-O Stretch
1050-1020	Aryl-O Stretch (Symmetric)

## Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ).

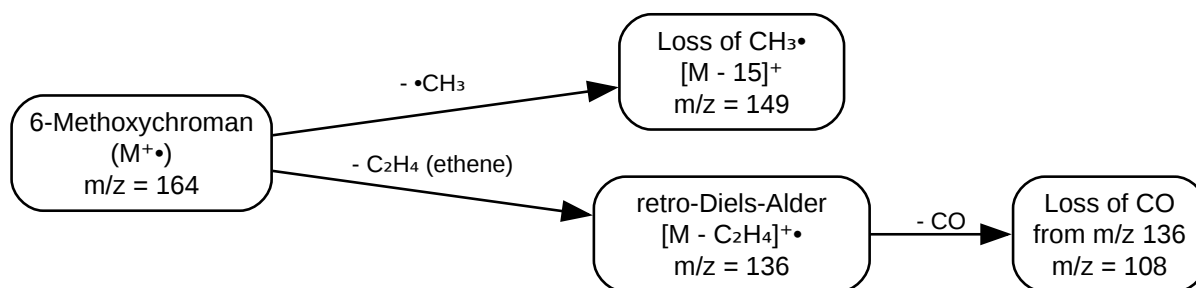
### Experimental Protocol: A Self-Validating System

- **Sample Introduction:** The sample can be introduced directly via a heated probe or, more commonly, through a Gas Chromatography (GC) interface (GC-MS), which provides separation and purification prior to MS analysis.<sup>[6]</sup>
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
- **Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole) and detected. The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

Data Interpretation: The mass spectrum of **6-methoxychroman** (Molecular Weight: 164.20 g/mol ) will provide key structural information.<sup>[6]</sup>

- **Molecular Ion ( $M^{+\bullet}$ ):** The peak corresponding to the intact molecule after losing one electron is the molecular ion peak. For **6-methoxychroman**, this is expected at  $m/z = 164$ .

- Key Fragmentation Pathways: Chromans are known to undergo characteristic fragmentation. The most significant pathway is often a retro-Diels-Alder (rDA) reaction, which cleaves the dihydropyran ring. Another common fragmentation is the loss of the methoxy group's methyl radical.



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Caption: Proposed EI-MS fragmentation pathway for **6-methoxychroman**.

#### Summary of Predicted Mass Spectrometry Data

m/z (Predicted)	Fragment	Plausible Identity
164	$[C_{10}H_{12}O_2]^+•$	Molecular Ion ( $M^+•$ )
149	$[M - CH_3]^+$	Loss of methyl radical from methoxy group
136	$[M - C_2H_4]^+•$	Result of retro-Diels-Alder reaction
108	$[C_7H_8O]^+•$	Loss of CO from the m/z 136 fragment

## Conclusion

The structural characterization of **6-methoxychroman** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ethers, aromatic ring), and mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data

and protocols presented in this guide serve as a robust reference for researchers engaged in the synthesis, quality control, and application of chroman-based compounds.

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